molecular formula C11H7Cl3N2O B071124 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one CAS No. 173843-85-1

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one

Cat. No.: B071124
CAS No.: 173843-85-1
M. Wt: 289.5 g/mol
InChI Key: XSOGOLSMPSVKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridazinone ring and a 4-chlorobenzyl group attached to the 2nd position

Preparation Methods

The synthesis of 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,5-dichloropyridazin-3-one and 4-chlorobenzyl chloride.

    Reaction Conditions: The 4,5-dichloropyridazin-3-one is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the nucleophilic nitrogen of the pyridazinone ring attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one: This compound has a methyl group instead of a chlorine atom on the benzyl ring, which may affect its chemical and biological properties.

    4,5-Dichloro-2-(4-fluorobenzyl)-2,3-dihydropyridazin-3-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.

    4,5-Dichloro-2-(4-nitrobenzyl)-2,3-dihydropyridazin-3-one:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOGOLSMPSVKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352835
Record name 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173843-85-1
Record name 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173843-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.